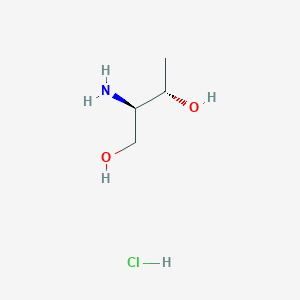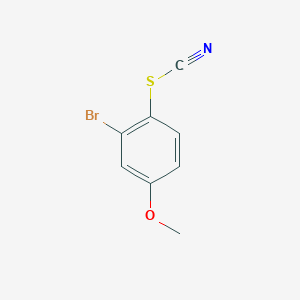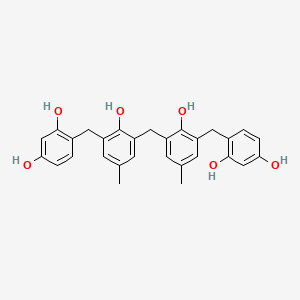![molecular formula C11H13F2NO B12827749 [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a difluorophenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Hydroxymethylation: The hydroxymethyl group can be added through a reduction reaction of a corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving pyrrolidine derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring can interact with active sites of enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidin-3-yl]methanol: Similar structure but with chlorine atoms instead of fluorine.
[(3S,4R)-4-(2,5-dibromophenyl)pyrrolidin-3-yl]methanol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1 |
Clé InChI |
VWUALDZGFPMIST-OIBJUYFYSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1)C2=C(C=CC(=C2)F)F)CO |
SMILES canonique |
C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)





